molecular formula C4H8FNO2S B6163189 pyrrolidine-1-sulfonyl fluoride CAS No. 141577-92-6

pyrrolidine-1-sulfonyl fluoride

Cat. No.: B6163189
CAS No.: 141577-92-6
M. Wt: 153.2
InChI Key:
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Description

Pyrrolidine-1-sulfonyl fluoride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-sulfonyl fluoride typically involves the reaction of pyrrolidine with sulfonyl fluoride precursors. One common method is the direct fluorosulfonylation of pyrrolidine using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product .

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale fluorosulfonylation processes. These processes often utilize sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating reagents to achieve the desired transformation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Pyrrolidine-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidine-1-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The compound’s ability to selectively target specific enzymes makes it valuable in biochemical and medicinal research .

Comparison with Similar Compounds

Uniqueness: Pyrrolidine-1-sulfonyl fluoride stands out due to its unique sulfonyl fluoride group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications requiring specific enzyme inhibition or protein modification .

Properties

CAS No.

141577-92-6

Molecular Formula

C4H8FNO2S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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